

A Comparative Guide to Perfluoroenanthic Acid (PFEA) Certified Reference Materials

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Compound of Interest

Compound Name: *Perfluoroenanthic acid*

Cat. No.: *B143605*

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For researchers, scientists, and professionals in drug development engaged in the analysis of per- and polyfluoroalkyl substances (PFAS), the selection of high-quality certified reference materials (CRMs) is paramount for ensuring accurate and reproducible results. This guide provides a comparative overview of commercially available **Perfluoroenanthic Acid (PFEA)**, also known as Perfluoroheptanoic Acid (PFHpA), CRMs. PFEA is a significant short-chain PFAS monitored in environmental and biological matrices.

Comparison of PFEA Certified Reference Materials

The following table summarizes the key characteristics of PFEA CRMs offered by prominent suppliers. All listed suppliers are accredited to ISO 17034 and/or ISO/IEC 17025, ensuring the traceability and quality of their reference materials.

Supplier	Product Code	Concentration	Matrix	Purity	Certified Value & Uncertainty	Isomer Information
AccuStandard	PFOA-005S	100 µg/mL	Methanol	Information available on CoA	Lot-specific, provided on CoA	Ratio of linear and branched isomers, if present, is stated on the CoA. If no ratio is listed, the standard contains only the linear isomer.[1]
Wellington Laboratories	PFHpA	Not specified	Not specified	>98%	Lot-specific, provided on CoA	Not specified
Cambridge Isotope Labs	CLM-10624-1.2	50 µg/mL	Methanol	98%	Lot-specific, provided on CoA	¹³ C ₇ labeled
Phenomenex	Not specified	2 µg/mL (in mixes)	Methanol	Technical Grade	Lot-specific, provided on CoA	Mixtures include branched and linear isomers.[2]

CPAChem	SB35360.1 00MG	Neat	N/A	Information available on CoA	Lot- specific, provided on CoA	Not specified
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Experimental Protocol: Quantification of PFEA in Water by LC-MS/MS (Based on EPA Method 1633)

The following is a representative protocol for the quantitative analysis of PFEA in aqueous samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), based on the principles of U.S. Environmental Protection Agency (EPA) Method 1633.^{[2][3][4]} This method is widely adopted for the analysis of a broad range of PFAS, including PFEA.

1. Sample Preparation and Extraction:

- Objective: To isolate and concentrate PFEA from the water sample.
- Procedure:
 - Spike the water sample with an appropriate isotopically labeled internal standard (e.g., ¹³C₇-PFHpA).
 - Pass the sample through a solid-phase extraction (SPE) cartridge (e.g., weak anion exchange - WAX).
 - Wash the cartridge to remove interfering matrix components.
 - Elute the PFEA and other PFAS from the cartridge using a suitable solvent (e.g., methanol with a small percentage of ammonium hydroxide).
 - Concentrate the eluate to a final volume.

2. Instrumental Analysis (LC-MS/MS):

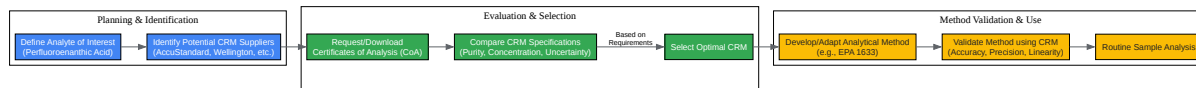
- Objective: To separate, identify, and quantify PFEA in the extracted sample.

- Instrumentation: A high-performance liquid chromatograph (HPLC) coupled to a tandem mass spectrometer (MS/MS).
- Chromatographic Conditions:
 - Column: A C18 reversed-phase column is commonly used.
 - Mobile Phase: A gradient of water and methanol, both typically containing a modifier like ammonium acetate or formic acid, is used to achieve separation.
 - Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.
- Mass Spectrometric Conditions:
 - Ionization Mode: Electrospray ionization (ESI) in negative mode.
 - Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both native PFEA and its labeled internal standard are monitored.

3. Quality Control:

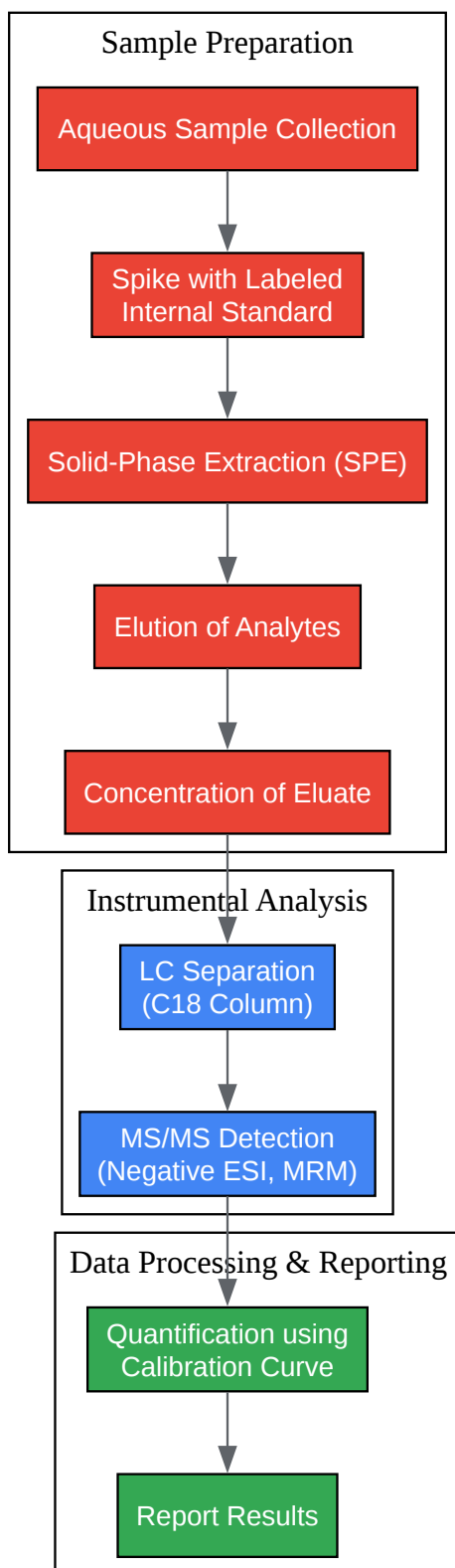
- Calibration: A multi-point calibration curve is generated using a series of calibration standards of known concentrations.
- Blanks: Method blanks are analyzed to check for contamination.
- Spikes: Matrix spike and matrix spike duplicate samples are analyzed to assess method accuracy and precision.
- Internal Standards: The recovery of the isotopically labeled internal standard is monitored to correct for matrix effects and variations in extraction efficiency.

Diagrams



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Caption: Workflow for Certified Reference Material (CRM) Selection and Method Validation.



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Caption: Experimental Workflow for PFEA Analysis in Aqueous Samples.

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References

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